FAM azide, 6-isomer
Overview
Description
It is a single isomer of carboxyfluorescein, widely used in various scientific fields for its ability to conjugate with biomolecules such as proteins, nucleic acids, and peptides. This compound is particularly valuable in applications like cellular imaging, flow cytometry, and drug delivery systems.
Mechanism of Action
Target of Action
FAM azide, 6-isomer, also known as 6-Fam-Azide, is primarily used as a fluorescent tag in bioconjugation . Its primary targets are biomolecules, particularly oligonucleotides . The compound is used to label multiple alkynated sites within an oligonucleotide .
Mode of Action
The mode of action of this compound, involves a process known as Click Chemistry . This technique allows the compound to “click” onto alkynated sites within an oligonucleotide, thereby labeling these sites . When conjugated to a biomolecule through click chemistry, the fam moiety acts as a fluorescent tag.
Biochemical Pathways
The biochemical pathways affected by this compound, are those involved in the detection and analysis of oligonucleotides . By labeling these molecules, the compound allows for their visualization and study .
Pharmacokinetics
It is known that the compound has good solubility in water , which may influence its bioavailability.
Result of Action
The primary result of the action of this compound, is the labeling of oligonucleotides . This allows for the detection and analysis of these molecules, facilitating various research and diagnostic applications .
Action Environment
The action of this compound, can be influenced by various environmental factors. For instance, the compound should be stored in a dark environment to prevent degradation . Additionally, the compound’s solubility in water suggests that its action may be influenced by the hydration status of the environment
Biochemical Analysis
Biochemical Properties
FAM azide, 6-isomer, plays a significant role in biochemical reactions. It is an azide modifier that can be used in Click-Chemistry . This technique allows multiple alkynated sites within an oligonucleotide to be labelled by “clicking” a variety of azide-containing labels/tags .
Cellular Effects
This compound, is widely used for labeling oligonucleotides . It is usually coupled to DNA and RNA oligonucleotides via an amide bond . The compound’s fluorescent properties allow it to be used with most fluorescent detection devices available in the market .
Molecular Mechanism
This compound, doesn’t have a specific biological mechanism of action. When conjugated to a biomolecule through click chemistry, the FAM moiety acts as a fluorescent tag. This allows for the visualization and tracking of the biomolecule within a biological system.
Temporal Effects in Laboratory Settings
The spectral properties of this compound, are identical to those of FITC (Fluorescein-5,6-isothiocyanate), which consists of a reactive species of fluorescein bearing an isothiocyanate reactive group . This allows this compound, to be successfully used with most fluorescent detection devices available in the market .
Metabolic Pathways
This compound, is involved in the metabolic pathway of click chemistry, where it reacts with alkynated sites within an oligonucleotide .
Subcellular Localization
The subcellular localization of this compound, is also dependent on the biomolecules it is conjugated to. Once conjugated, the FAM moiety acts as a fluorescent tag, allowing for the visualization and tracking of the biomolecule within a biological system.
Preparation Methods
Synthetic Routes and Reaction Conditions
FAM azide, 6-isomer, is synthesized through a series of chemical reactions involving carboxyfluoresceinThis is achieved by reacting carboxyfluorescein with an azide-containing reagent under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to maintain optimal conditions and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
FAM azide, 6-isomer, primarily undergoes substitution reactions, particularly in the context of click chemistry. Click chemistry involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where the azide group of FAM azide reacts with an alkyne group to form a stable triazole linkage .
Common Reagents and Conditions
The CuAAC reaction requires a copper catalyst, typically copper(I) bromide or copper(I) sulfate, along with a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state. The reaction is usually carried out in a solvent such as DMSO or DMF at room temperature .
Major Products Formed
The primary product of the CuAAC reaction involving this compound, is a triazole-linked conjugate. This product retains the fluorescent properties of the original FAM azide, making it useful for various labeling applications .
Scientific Research Applications
FAM azide, 6-isomer, is extensively used in scientific research due to its fluorescent properties and ability to form stable conjugates with biomolecules. Some of its key applications include:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in cellular imaging to label and visualize specific biomolecules within cells.
Medicine: Utilized in drug delivery systems to track the distribution and localization of therapeutic agents.
Industry: Applied in the development of diagnostic assays and biosensors.
Comparison with Similar Compounds
FAM azide, 6-isomer, is unique due to its high purity and specific isomeric form. Similar compounds include:
Alexa Fluor 488: Another fluorescent dye used for labeling biomolecules, but with different spectral properties.
DyLight 488: A fluorescent dye similar to FAM azide, used in various labeling applications.
5-FAM Azide: Another isomer of carboxyfluorescein azide, but with different structural properties.
This compound, stands out due to its high efficiency in forming stable conjugates and its compatibility with a wide range of detection devices .
Properties
IUPAC Name |
N-(3-azidopropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-16-19(10-13)24(34-23(16)32)17-6-3-14(29)11-20(17)33-21-12-15(30)4-7-18(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDJGCPZDAATOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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